molecular formula C7H7N3O2 B1170848 Infliximab CAS No. 170277-31-3

Infliximab

货号: B1170848
CAS 编号: 170277-31-3
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Infliximab, is a monoclonal antibody that plays a pivotal role in the treatment of various autoimmune diseases. It is classified as a tumor necrosis factor-alpha (TNF-α) inhibitor, specifically designed to target and neutralize TNF-α, a cytokine involved in systemic inflammation. By blocking TNF-α, this compound helps reduce inflammation and manage symptoms associated with chronic inflammatory conditions such as Crohn's disease and rheumatoid arthritis[].

This compound was first approved by the FDA on August 24, 1998, marking a significant milestone in the field of immunology as it was thefirst monoclonal antibody approved for treating chronic conditions[]. Over the years, it has expanded its therapeutic applications beyond Crohn's disease to include ulcerative colitis, rheumatoid arthritis, and other immune-mediated inflammatory diseases. The development of biosimilars like Inflectra and Remsima has also emerged as an important aspect of its evolution, providing more accessible treatment options for patients[].

作用机制

Infliximab functions by binding to both soluble and membrane-bound forms of TNF-α with high affinity. This binding disrupts the interaction between TNF-α and its receptors, effectively blocking its pro-inflammatory effects. By inhibiting TNF-α, this compound reduces the activation of downstream inflammatory pathways, leading to decreased infiltration of immune cells into inflamed tissues and lowering levels of other pro-inflammatory cytokines such as interleukin-1 (IL-1) and IL-6. This mechanism is crucial in managing conditions characterized by excessive inflammation [].

科学研究应用

Infliximab is utilized in treating several chronic inflammatory diseases:

Crohn's Disease: Helps manage symptoms and induce remission.

Ulcerative Colitis: Reduces inflammation in the colon.

Rheumatoid Arthritis: Alleviates joint inflammation and damage.

Ankylosing Spondylitis: Addresses spinal inflammation.

Psoriatic Arthritis: Reduces joint pain and skin lesions.

Severe Plaque Psoriasis: Improves skin condition significantly.

Each application leverages this compound’s ability to inhibit TNF-α, thereby providing relief from symptoms associated with these debilitating conditions [].

Biosimilars and Their Role in Treatment

Biosimilars like Inflectra have been developed as alternatives to this compound, offering similar therapeutic benefits at potentially lower costs. These products are crucial for expanding access to treatment while maintaining safety and efficacy standards established by the original formulation [].

生物化学性质

Numerous clinical trials have demonstrated the efficacy of Infliximab across various indications. For instance, studies have shown significant improvement rates in patients with Crohn's disease compared to placebo groups[][]. Long-term follow-ups indicate that many patients achieve remission or substantial symptom relief, highlighting the drug's effectiveness in managing chronic inflammatory diseases.

常见问题

What is Infliximab used for?

This compound is primarily used to treat autoimmune conditions such as Crohn's disease, ulcerative colitis, rheumatoid arthritis, ankylosing spondylitis, psoriatic arthritis, and severe plaque psoriasis.

How does this compound work in the body?

It works by binding to TNF-α, blocking its action and reducing inflammation associated with various autoimmune diseases.

What are the differences between this compound and its biosimilars?

Biosimilars are designed to be highly similar to the original product but may differ slightly in structure or formulation;  however, they are required to demonstrate comparable efficacy and safety profiles.

How is this compound administered?

It is administered via intravenous infusion typically over one to two hours.

What should patients know before starting this compound?

Patients should be aware of necessary pre-treatment screenings for infections and understand the importance of adhering to their infusion schedule for optimal results.

属性

CAS 编号

170277-31-3

分子式

C7H7N3O2

分子量

0

产品来源

United States
Customer
Q & A

Q1: What is the primary mechanism of action of Infliximab?

A1: this compound is a chimeric monoclonal antibody that specifically targets and binds to tumor necrosis factor-alpha (TNF-α) [, , , ]. This binding neutralizes TNF-α activity, preventing it from interacting with its receptors (TNFR1 and TNFR2) on cell surfaces [, , ].

Q2: How does this compound's binding to TNF-α lead to therapeutic effects in inflammatory conditions?

A2: TNF-α is a key pro-inflammatory cytokine involved in various inflammatory diseases [, , , ]. By neutralizing TNF-α, this compound disrupts the inflammatory cascade, leading to reduced inflammation, decreased production of other pro-inflammatory cytokines, and ultimately, symptom relief [, , ].

Q3: Does this compound induce apoptosis of inflammatory cells?

A3: While initially thought to be a primary mechanism, research suggests that this compound does not directly induce apoptosis in significant numbers []. Instead, it primarily exerts its effects through modulating the TNF-α system, including increasing soluble TNFR2 release, reducing TNFR2 expression on cells, and enhancing IL-10 production, creating an anti-inflammatory environment [].

Q4: What is the molecular formula and weight of this compound?

A4: This information is not provided in the provided research papers.

Q5: Is there information available regarding this compound's material compatibility and stability under various conditions?

A5: The provided research papers primarily focus on clinical applications and efficacy of this compound rather than its material compatibility and stability under various conditions.

Q6: How is this compound administered, and what is its typical half-life?

A6: this compound is administered intravenously [, , , ]. The provided research papers do not specify a specific half-life, but it is generally understood that monoclonal antibodies like this compound have relatively long half-lives, often measured in days to weeks.

Q7: What factors can influence this compound's pharmacokinetics in patients?

A7: The development of anti-infliximab antibodies (ATI) is a significant factor affecting this compound's pharmacokinetics [, , , , , ]. ATI can bind to and neutralize this compound, leading to increased clearance, lower serum concentrations, and reduced efficacy [, , , , , ].

Q8: How does the presence of ATI impact this compound's clinical effectiveness?

A8: Studies have consistently shown a strong correlation between the presence of ATI, reduced serum this compound concentrations, and loss of clinical response [, , , , , ]. Patients with higher ATI titers tend to experience shorter durations of response and may require dose adjustments or treatment discontinuation [, , , , , ].

Q9: Are there strategies to mitigate the impact of ATI on this compound therapy?

A9: Co-administration of immunosuppressants, such as methotrexate (MTX), is a common strategy to reduce ATI formation [, , ]. While MTX may not completely prevent ATI development, it can lower ATI levels and prolong the duration of response to this compound [, , ].

Q10: What is the relationship between serum this compound trough levels and clinical response?

A10: Research suggests a strong correlation between serum this compound trough levels and clinical efficacy [, , , , , , ]. Lower trough levels, particularly below 1 µg/mL, are associated with increased disease activity and poorer response [, , , , , , ].

Q11: How can therapeutic drug monitoring (TDM) be used to optimize this compound therapy?

A11: TDM, involving the measurement of serum this compound and ATI levels, can guide treatment decisions [, , , , , , ]. Patients with low trough levels and/or high ATI titers may benefit from dose escalation, more frequent infusions, or switching to a different biologic agent [, , , , , , ].

Q12: Which inflammatory diseases have shown positive responses to this compound in clinical trials and observational studies?

A12: this compound has demonstrated clinical efficacy in a range of inflammatory conditions, including:

  • Rheumatoid Arthritis (RA): Improves symptoms, reduces joint damage, and promotes remission in patients with moderate to severe RA [, , , , ].
  • Crohn's Disease (CD): Induces and maintains remission, heals mucosal ulcerations, reduces hospitalizations and surgeries in both adult and pediatric CD [, , , , , , , ].
  • Ulcerative Colitis (UC): Effective as rescue therapy for acute severe UC and for inducing and maintaining remission in chronic refractory UC [, , , , ].
  • Ankylosing Spondylitis (AS): Improves disease activity, functionality, and pain in patients with AS [, , ].
  • Behçet’s Disease (BD): Shows promise in controlling refractory uveitis associated with BD, reducing ocular inflammatory attacks, and improving visual acuity [, , , , ].
  • Psoriasis: Effective in treating moderate to severe plaque psoriasis, psoriatic arthritis, pustular psoriasis, and psoriatic erythroderma [, ].

Q13: Are there specific patient populations where this compound may be more or less effective?

A13:

  • Elderly Patients: Research suggests that this compound's efficacy and safety profile in elderly patients with RA are comparable to those observed in younger populations [].
  • Pediatric Patients: this compound has shown efficacy in pediatric CD, maintaining clinical benefit and potentially improving growth in children with growth delay [].

Q14: What are the primary mechanisms of resistance to this compound?

A15: The development of ATI is the most well-documented mechanism of resistance to this compound [, , , , , ]. These antibodies can neutralize the drug, leading to reduced serum levels and loss of efficacy [, , , , , ].

Q15: Does cross-resistance occur between this compound and other TNF-α inhibitors?

A16: While there is limited data on cross-resistance between this compound biosimilars, research suggests that antibodies developed against one this compound product (originator or biosimilar) fully cross-react with other this compound products []. This implies that switching to a different this compound product might not be beneficial if a patient develops ATI.

Q16: What are some of the known adverse events associated with this compound therapy?

A16: While this Q&A focuses on the scientific background of this compound, it's important to acknowledge that all medications carry potential risks. The provided research papers mention several potential adverse events, including:

  • Infections: this compound can increase the risk of infections, including serious infections like tuberculosis [, , ].
  • Infusion Reactions: Some patients may experience infusion-related reactions, ranging from mild to severe [, , ].
  • Other Adverse Events: The research papers mention other potential adverse events, including pulmonary tuberculosis, depression, pneumonia, deep-vein thrombosis, CNS lymphoma, and Legionella pneumonia [, , ].

Q17: Are there ongoing efforts to develop alternative drug delivery systems for this compound?

A17: The provided research papers focus on intravenous this compound. While alternative delivery systems are not discussed, research in drug delivery constantly explores new approaches for biologics, which may include this compound in the future.

Q18: Are there reliable biomarkers to predict this compound response or identify patients at risk of developing adverse events?

A18:

  • Serum this compound and ATI Levels: Monitoring serum trough concentrations of this compound and ATI levels is crucial for predicting response, identifying loss of response, and guiding dose optimization [, , , , , , ].
  • C-reactive Protein (CRP): CRP, a general marker of inflammation, can be used to assess disease activity and monitor response to this compound therapy [, , , , , , ].
  • Genetic Biomarkers: Research is exploring potential genetic biomarkers, such as HLA-DQA1*05, to predict the risk of ATI formation and loss of response to this compound [].

Q19: What analytical methods are used to measure serum this compound and ATI levels?

A19: The research papers mention several techniques for measuring this compound and ATI:

  • Enzyme-linked immunosorbent assay (ELISA): ELISA is a common method for quantifying this compound and ATI levels in serum samples [, , , , , , ].
  • Radioimmunoassay (RIA): RIA, a highly sensitive technique, can also be used to detect and quantify anti-infliximab antibodies [].

Q20: What is known about the immunogenicity of this compound?

A21: this compound, being a chimeric monoclonal antibody, can elicit an immune response in some patients, leading to the production of ATIs [, , , , , ].

Q21: What factors might contribute to this compound's immunogenicity?

A21:

  • Chimeric Nature: As a chimeric antibody, this compound contains both human and murine components. The murine portions can trigger an immune response in some individuals [, ].
  • Frequency of Administration: Repeated exposure to this compound, particularly with infrequent dosing intervals, can increase the likelihood of ATI development [, , , , , ].

Q22: Are there strategies to reduce or prevent ATI formation during this compound therapy?

A22:

  • Concomitant Immunosuppressants: Co-administration of immunosuppressants, like methotrexate (MTX), is a standard practice to suppress the immune response and reduce ATI formation [, , ].
  • Optimized Dosing Strategies: Research suggests that maintaining therapeutic this compound trough levels through optimized dosing regimens (e.g., shorter dosing intervals, dose escalation) might help minimize ATI development [, , , , , ].

Q23: What are some alternative treatment options for patients who do not respond to this compound or develop intolerance?

A23: Several alternative therapies are available for patients who fail to respond to or cannot tolerate this compound:

  • Other TNF-α Inhibitors: Other biologic agents targeting TNF-α, such as adalimumab, etanercept, and golimumab, offer alternative treatment options [, , ].
  • Non-TNF-α Biologics: Biologics targeting different pathways, such as ustekinumab (targeting IL-12 and IL-23) or vedolizumab (targeting α4β7 integrin), provide additional therapeutic options [].

Q24: What resources are available to researchers studying this compound and related therapies?

A24: Numerous resources support ongoing research:

  • Clinical Trial Databases: Publicly available clinical trial databases, like ClinicalTrials.gov, provide information on past and ongoing clinical trials investigating this compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。